(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
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Description
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Compounds with structural similarities have been synthesized through various chemical reactions, offering a pathway to create novel derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of phenolic esters and amides of quinoline derivatives has demonstrated the versatility of these compounds in generating bioactive molecules through straightforward chemical processes (Shankerrao et al., 2013).
Antimicrobial and Antibacterial Activity
Several quinoline derivatives have been reported to exhibit significant antimicrobial and antibacterial activities. The creation of novel quinoline-based molecules, including those similar to "(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one," could lead to the development of new antimicrobial agents. Notably, some synthesized compounds have shown good activity against bacteria such as Enterococcus sp and Staphylococcus aureus, indicating their potential use in addressing antibiotic resistance (Shankerrao et al., 2013).
Antioxidant Properties
Quinoline derivatives have also been evaluated for their antioxidant properties, with some compounds demonstrating the ability to chelate metal ions and scavenge free radicals. These properties suggest potential applications in developing therapeutic agents for diseases caused by oxidative stress (Shankerrao et al., 2013).
Corrosion Inhibition
Compounds with quinoline moieties have shown effectiveness as corrosion inhibitors, providing protection for metals in aggressive environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant economic losses and safety hazards. Studies on similar compounds indicate that their adsorption onto metal surfaces forms a protective layer, significantly reducing the rate of corrosion (Zarrouk et al., 2016).
Fluorescent Probes and Sensors
Quinoline-based compounds have been employed as fluorescent probes for imaging and sensing applications, demonstrating the ability to detect ions or molecules with high specificity and sensitivity. Their photophysical properties, such as high fluorescence quantum yield and large Stokes shifts, make them suitable for biological imaging and environmental monitoring (Niu et al., 2015).
Properties
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRUWCUIPTIPY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.